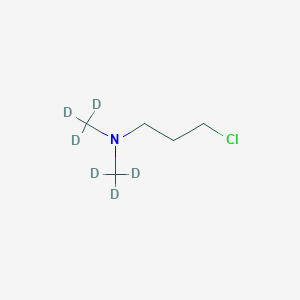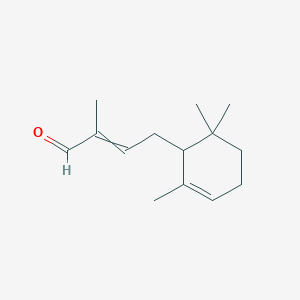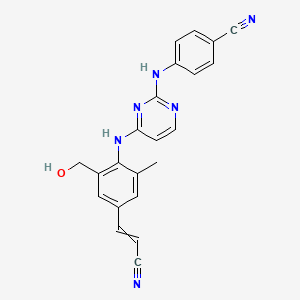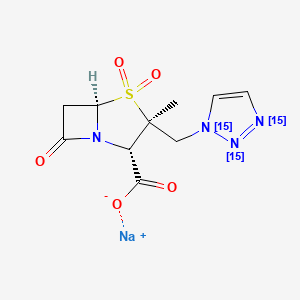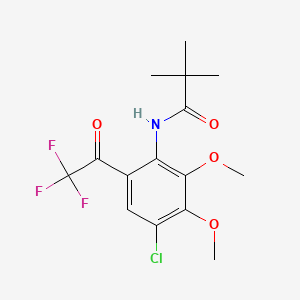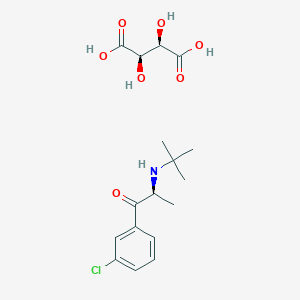
(S)-Bupropion L-Tartaric Acid Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Bupropion L-Tartaric Acid Salt is a chiral compound formed by the combination of (S)-Bupropion and L-Tartaric Acid. Bupropion is a well-known antidepressant and smoking cessation aid, while L-Tartaric Acid is a naturally occurring organic acid found in many plants, particularly grapes. The combination of these two compounds results in a salt that has unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Bupropion L-Tartaric Acid Salt typically involves the resolution of racemic Bupropion using L-Tartaric Acid. The process begins with the preparation of racemic Bupropion, which is then reacted with L-Tartaric Acid to form diastereomeric salts. These salts are separated by crystallization, and the desired this compound is obtained through further purification steps.
Industrial Production Methods
Industrial production of this compound involves large-scale resolution techniques, such as chiral chromatography or enzymatic resolution. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Bupropion L-Tartaric Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-Bupropion L-Tartaric Acid Salt has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Investigated for its antidepressant and smoking cessation properties.
Industry: Utilized in the production of pharmaceuticals and as a resolving agent for chiral compounds.
Wirkmechanismus
The mechanism of action of (S)-Bupropion L-Tartaric Acid Salt involves its interaction with neurotransmitter systems in the brain. Bupropion primarily inhibits the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is believed to contribute to its antidepressant and smoking cessation effects. The L-Tartaric Acid component aids in the stabilization and solubility of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Bupropion L-Tartaric Acid Salt: The enantiomer of (S)-Bupropion L-Tartaric Acid Salt, with different pharmacological properties.
Bupropion Hydrochloride: A commonly used form of Bupropion with similar therapeutic effects but different solubility and stability profiles.
Bupropion Hydrobromide: Another salt form of Bupropion with distinct pharmacokinetic properties.
Uniqueness
This compound is unique due to its chiral nature, which can result in different biological activities compared to its racemic or other enantiomeric forms. The presence of L-Tartaric Acid also enhances its solubility and stability, making it a valuable compound for pharmaceutical applications.
Eigenschaften
Molekularformel |
C17H24ClNO7 |
|---|---|
Molekulargewicht |
389.8 g/mol |
IUPAC-Name |
(2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H18ClNO.C4H6O6/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;5-1(3(7)8)2(6)4(9)10/h5-9,15H,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1 |
InChI-Schlüssel |
OGRSKLGKZQBLSQ-NDAAPVSOSA-N |
Isomerische SMILES |
C[C@@H](C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13857792.png)
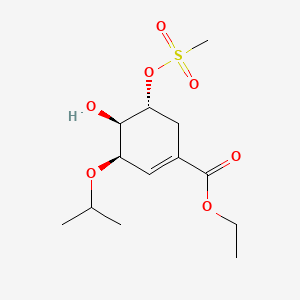

![4-Amino-6-ethoxy-5-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]azo]-a-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazono]-2-pyrimidineacetonitrile](/img/structure/B13857807.png)

![5-[(3-chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13857829.png)
![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13857837.png)

